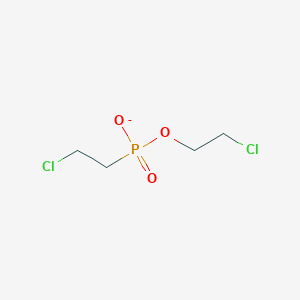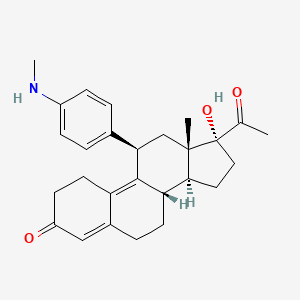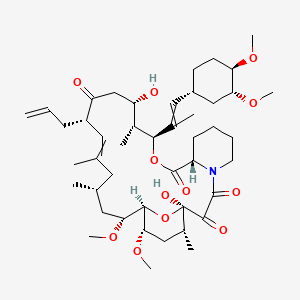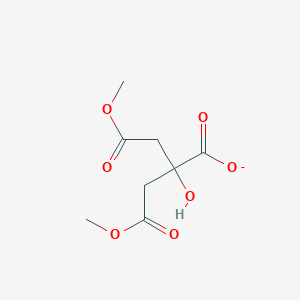
2-Chloroethyl (2-chloroethyl)phosphonate
説明
Synthesis Analysis
The synthesis of 2-chloroethyl (2-chloroethyl)phosphonate has been reported as early as 1946 by Kabachnik and Rossiiskaya, and later detailed by Maynard and Swan in 1963, describing the formation of ethylene from this compound. The chemical fixation on the side position of 1,4-polyisoprene chains through weak chemical bonds to prepare new derivatives with prolonged activity was considered, showing the compound's adaptability in synthesis methods (de Wilde, 1971).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of 2-chloroethyl (2-chloroethyl)phosphonate were not identified, the compound's structure facilitates its reaction and interaction within various applications, particularly in the enhancement of latex production through chemical modifications and grafting processes (Derouet, Cauret, & Brosse, 2003).
Chemical Reactions and Properties
2-Chloroethyl (2-chloroethyl)phosphonate undergoes disintegration under specific conditions, releasing ethylene along with chloride and phosphate ions. Its stability in aqueous solutions below pH 4 and its reactivity above this pH indicate its chemical properties are highly influenced by the environment. This reactivity plays a crucial role in its applications, particularly in promoting plant growth by ethylene release (Warner & Leopold, 1969).
Physical Properties Analysis
The decomposition of 2-chloroethylphosphonic acid in aqueous solution has been studied extensively, indicating that the rate of decomposition is influenced by temperature and pH, providing insight into its physical stability and behavior under various conditions (Biddle, Kerfoot, Kho, & Russell, 1976).
Chemical Properties Analysis
The interaction of 2-chloroethylphosphonic acid with other compounds, such as secondary amines and phosphines, illustrates its chemical versatility and potential for forming biologically active compounds. This reactivity underpins many of its applications in stimulating plant growth and other areas (Gurevich & Tebby, 1995).
科学的研究の応用
Agricultural Harvest Aid : Ethephon has been used as a chemical agent to assist in the mechanical harvesting of olives, resulting in fruit loosening but also causing leaf loss. This effect can be managed by including calcium salts, which helps reduce leaf loss (Martin, Lavee, & Sibbett, 1981).
Enhancing Crop Yields : It has been observed that post-anthesis application of ethephon can enhance the grain yield of crops like barley and wheat by altering grain-filling processes (Ma & Smith, 1992).
Improving Crop Value : Application of ethephon in early stages of growth significantly increased the yield and farm value of crops like pickling cucumber (Hogue & Heeney, 1974).
Vegetative Growth Control in Vineyards : Spraying grapevines with ethephon effectively arrested vegetative growth, reduced vine density, and enhanced fruit growth and maturation, without inhibiting fruit development (Shulman, Hirschfeld, & Lavee, 1980).
Enhancing Fruit Maturation and Quality : Ethephon application on apple trees hastened changes associated with maturation and ripening, improving color development, soluble solids, and reducing susceptibility to storage scald (Couey & Williams, 1973).
Promoting Flower Formation : Soil application of ethephon in cucumber promoted pistillate flower formation, significantly modifying growth and development (Cantliffe & Robinson, 1971).
Facilitating Mechanical Harvest of Fruits : Ethephon application on highbush blueberries reduced fruit removal force, facilitating mechanical harvest and improving shelf life (Howell et al., 1976).
Inducing Ripening in Mutant Fruits : Ethephon application on attached rin fruit of tomatoes induced ripening, characterized by lycopene development, fruit softening, and flavor enhancement (Mizrahi, Dostal, & Cherry, 1975).
特性
IUPAC Name |
2-chloroethoxy(2-chloroethyl)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAFDAIUYHCRGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(CCCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O3P- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80778255 | |
| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl (2-chloroethyl)phosphonate | |
CAS RN |
17378-30-2 | |
| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethoxy)(2-chloroethyl)phosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary application of 2-chloroethyl (2-chloroethyl)phosphonate, and how is it produced commercially?
A1: 2-Chloroethyl (2-chloroethyl)phosphonate, commonly known as ethephon, is a widely used plant growth regulator [, ]. One of the key methods for its commercial production involves a multi-step process. Initially, di(2-chloroethyl) -2-chloroethyl phosphonate ester undergoes acidolysis with dry hydrogen chloride under vacuum. This process offers several advantages, including simplicity, cost-effectiveness, reduced environmental impact, and suitability for large-scale production [].
Q2: The provided research mentions a "joint production method" for ethephon. Can you elaborate on this method and its benefits?
A2: Yes, the research highlights a method for the joint production of ethephon and vinylphosphonic acid. This method utilizes bis(2-chloroethyl)-2-chloroethyl phosphonate as the starting material. The process involves acylating this compound with phosgene or thionyl chloride in the presence of a catalyst to yield a mixture of vinyl phosphonic chloride and 2-chloroethyl phosphonic chloride. These are then separated via reduced pressure distillation. Finally, hydrolysis of the separated chlorides yields the desired products: vinylphosphonic acid and ethephon []. This joint production method is advantageous due to its simplified process and its ability to produce two valuable products from a single starting material, ultimately leading to improved product purity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)



![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)



